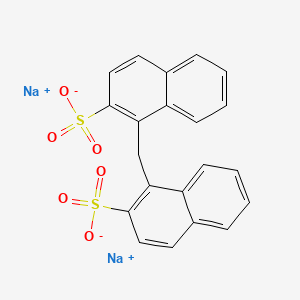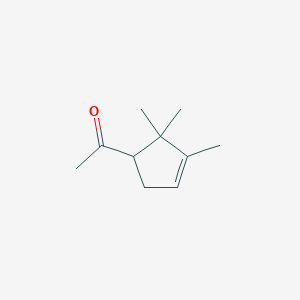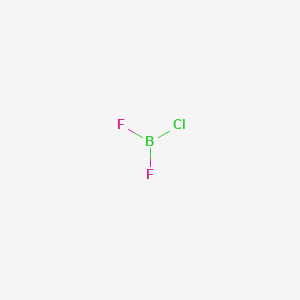
N,3,4-trihydroxyBenzeneethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,4-trihydroxyBenzeneethanimidamide: is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an ethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3,4-trihydroxyBenzeneethanimidamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethanimidamide under specific conditions. One common method includes:
Starting Materials: 3,4-dihydroxybenzaldehyde and ethanimidamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, the reaction can be carried out in batch or continuous reactors.
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance the reaction rate and yield.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: N,3,4-trihydroxyBenzeneethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Ethers or esters.
Scientific Research Applications
N,3,4-trihydroxyBenzeneethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,3,4-trihydroxyBenzeneethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The imidamide group can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N,3,4-trihydroxybenzamide: Similar structure but lacks the ethanimidamide group.
3,4-dihydroxybenzaldehyde: Lacks the imidamide group and has an aldehyde group instead.
N,3,4-dimethoxybenzeneethanimidamide: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness: N,3,4-trihydroxyBenzeneethanimidamide is unique due to the combination of hydroxyl groups and the ethanimidamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit potential therapeutic effects.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H10N2O3/c9-8(10-13)4-5-1-2-6(11)7(12)3-5/h1-3,11-13H,4H2,(H2,9,10) |
InChI Key |
FYNZTLIVLZYLIG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C/C(=N/O)/N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















